Cas no 883082-20-0 (2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole)

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole structure
883082-20-0 structure
Product name:2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole
CAS No:883082-20-0
MF:C16H16N2O
MW:252.311043739319
CID:4823801

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole
    • 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzoimidazole
    • Inchi: 1S/C16H16N2O/c1-10-8-14-15(9-11(10)2)18-16(17-14)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3,(H,17,18)
    • InChI Key: AXAMGAXDIOAMEI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=NC2C=C(C)C(C)=CC=2N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 301
  • XLogP3: 3.9
  • Topological Polar Surface Area: 37.9

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11034910-1g
2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole
883082-20-0 97%
1g
$309 2024-07-18
Alichem
A069003746-1g
2-(4-Methoxyphenyl)-5,6-dimethyl-1h-benzo[d]imidazole
883082-20-0 95%
1g
$400.00 2023-08-31
Chemenu
CM527335-1g
2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole
883082-20-0 97%
1g
$309 2023-02-01

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole Related Literature

Additional information on 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Introduction to 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole (CAS No. 883082-20-0)

2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole, identified by its CAS number 883082-20-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzimidazole family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole, particularly the presence of a methoxy group at the para position of the phenyl ring and dimethyl substitution at the 5- and 6-positions of the imidazole core, contribute to its unique chemical properties and biological interactions.

The benzimidazole scaffold is a privileged structure in drug discovery, with numerous approved drugs featuring this motif. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for designing novel therapeutic agents. The 4-methoxyphenyl substituent in 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole introduces hydrophobicity and potential electronic effects that can modulate the compound's binding affinity and selectivity. Additionally, the dimethyl groups at the 5- and 6-positions of the imidazole ring enhance steric hindrance, which can be crucial for optimizing interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the structural and functional properties of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole. These studies have highlighted its potential as a lead compound for further derivatization and optimization. For instance, virtual screening techniques have been employed to identify analogs with improved pharmacokinetic profiles or enhanced target engagement. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing for rapid assessment of large chemical libraries.

In vitro studies have demonstrated that 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole exhibits promising activity against various biological targets. Notably, research has shown its potential in inhibiting certain kinases and enzymes implicated in cancer progression. The methoxy group at the phenyl ring has been shown to play a critical role in modulating binding interactions, suggesting that subtle modifications can significantly impact biological activity. Furthermore, the dimethyl substitution at the imidazole ring contributes to stabilizing the compound's conformation, which may enhance its stability in biological environments.

The synthesis of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole has been optimized through multi-step organic reactions, leveraging advances in synthetic methodologies. Key steps include condensation reactions between appropriately substituted phenols and carbodiimides, followed by functional group transformations to introduce the desired substituents. Recent reports have highlighted novel synthetic routes that improve yield and purity, making large-scale production more feasible. These synthetic advancements are essential for facilitating further exploration of this compound's therapeutic potential.

Preclinical studies are ongoing to evaluate the safety and efficacy of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole in animal models. Initial findings suggest that it exhibits favorable pharmacokinetic properties, including appropriate absorption, distribution, metabolism, and excretion profiles. Additionally, preliminary toxicology studies indicate that the compound is well-tolerated at relevant doses, paving the way for future clinical investigations. These preclinical data are crucial for supporting regulatory submissions and advancing towards human trials.

The growing interest in 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is also driven by its potential applications in drug development beyond oncology. Research is exploring its utility in treating inflammatory diseases and neurological disorders by targeting specific pathways modulated by benzimidazole derivatives. The structural versatility of this compound allows for further modifications aimed at enhancing its therapeutic index and reducing off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area.

Future directions in the study of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole include exploring its role as a scaffold for structure-based drug design. High-resolution crystal structures of protein-ligand complexes will provide insights into its binding mode and guide rational design of next-generation analogs. Additionally, exploring prodrug formulations may enhance its bioavailability and therapeutic efficacy. The integration of artificial intelligence (AI) tools into drug discovery workflows is also expected to accelerate the development process by predicting novel derivatives with optimized properties.

In conclusion,2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole (CAS No. 883082-20-0) represents a promising candidate for further therapeutic development due to its unique structural features and demonstrated biological activity. Ongoing research continues to uncover new applications for this compound across multiple disease areas, underscoring its significance as a valuable scaffold in medicinal chemistry. As our understanding of biological pathways evolves, so too will our ability to harness compounds like this one for improving human health.

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